Erdosteine

Description

Structure

3D Structure

Properties

IUPAC Name |

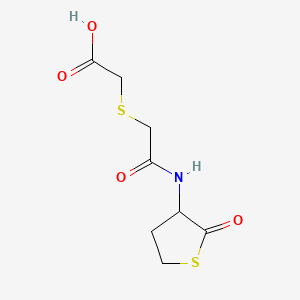

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFORSXNKQLDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048735 | |

| Record name | Erdosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84611-23-4, 105426-14-0 | |

| Record name | Erdosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erdosteine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdosteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdosteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erdosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERDOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Erdosteine in Respiratory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a multifaceted thiol derivative compound utilized in the management of a variety of respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD). Initially characterized by its mucolytic properties, extensive research has revealed a broader pharmacological profile that includes significant antioxidant, anti-inflammatory, and antibacterial activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on the molecular pathways and cellular effects that underpin its therapeutic efficacy. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Pharmacokinetics and Metabolism

This compound is administered orally as a prodrug. Following absorption, it undergoes extensive first-pass metabolism in the liver, where the thiolactone ring is opened to form the active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][2] It is this active metabolite, containing a free sulfhydryl (-SH) group, that is responsible for the majority of this compound's pharmacological effects.[1][2]

Core Mechanisms of Action

The therapeutic efficacy of this compound in respiratory diseases can be attributed to four primary mechanisms:

-

Mucolytic Activity: Facilitating the clearance of airway mucus.

-

Antioxidant Activity: Counteracting oxidative stress, a key pathological feature of many respiratory diseases.

-

Anti-inflammatory Activity: Modulating inflammatory signaling pathways to reduce airway inflammation.

-

Antibacterial Activity: Inhibiting bacterial adhesion and potentiating the effects of antibiotics.

Mucolytic Activity

The hallmark of many respiratory diseases is the hypersecretion of viscous mucus, which impairs mucociliary clearance and contributes to airway obstruction and an increased risk of infection. This compound's active metabolite, Met-I, exerts its mucolytic effect through the action of its free sulfhydryl group.[1] This thiol group cleaves the disulfide bonds that cross-link mucin glycoproteins, the primary protein components of mucus.[1] This action reduces the viscosity and elasticity of the mucus, making it easier to expectorate.[1]

Experimental Protocol: In Vitro Mucin Viscosity Assay

A common method to assess the mucolytic activity of compounds like this compound is through an in vitro mucin viscosity assay.

-

Preparation of Mucin Solution: A solution of porcine gastric mucin is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that mimics the viscoelastic properties of human respiratory mucus.

-

Incubation with Test Compound: The mucin solution is incubated with varying concentrations of the active metabolite of this compound (Met-I) or a placebo control for a defined period at 37°C.

-

Viscosity Measurement: The viscosity of the mucin solutions is measured using a rheometer. The instrument measures the resistance of the fluid to flow, providing a quantitative measure of its viscosity.

-

Data Analysis: The percentage reduction in viscosity in the presence of Met-I is calculated relative to the control.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in the pathogenesis of chronic respiratory diseases. Cigarette smoke and inflammatory cells are major sources of ROS in the airways. The active metabolite of this compound, Met-I, is a potent antioxidant.[3]

The antioxidant mechanism of Met-I is twofold:

-

Direct ROS Scavenging: The free sulfhydryl group of Met-I can directly react with and neutralize various ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

-

Protection of Endogenous Antioxidants: this compound has been shown to protect α1-antitrypsin, an important endogenous protease inhibitor, from oxidative inactivation by cigarette smoke.[5]

Experimental Protocol: Luminol-Dependent Chemiluminescence Assay for ROS Production

This assay is frequently used to measure the production of ROS by phagocytic cells like neutrophils, a key source of oxidative stress in the airways.

-

Isolation of Neutrophils: Neutrophils are isolated from whole blood using density gradient centrifugation.

-

Cell Stimulation: The isolated neutrophils are stimulated with an agent such as phorbol myristate acetate (PMA) to induce a respiratory burst and the production of ROS.

-

Incubation with this compound Metabolite: The stimulated neutrophils are incubated with various concentrations of Met-I or a control.

-

Chemiluminescence Measurement: Luminol, a chemiluminescent probe, is added to the cell suspension. In the presence of ROS, luminol is oxidized, emitting light that can be quantified using a luminometer.

-

Data Analysis: The reduction in chemiluminescence in the presence of Met-I indicates its ROS scavenging activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of disease progression in conditions like COPD. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Inhibition of the NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[6][7] It is thought to achieve this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[6][7]

Modulation of MAPK Signaling:

Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the inflammatory response. While some studies suggest this compound may have an effect on this pathway, other research indicates that its primary anti-inflammatory action is independent of MAPK inhibition.[6][8]

Antibacterial Activity

Bacterial colonization and infection are common complications in chronic respiratory diseases. This compound exhibits antibacterial activity through a dual mechanism:

-

Inhibition of Bacterial Adhesion: The active metabolite, Met-I, can interfere with the fimbriae of bacteria, which are hair-like appendages that mediate attachment to host epithelial cells.[2] By disrupting these structures, this compound reduces the ability of bacteria to colonize the respiratory tract.[2]

-

Potentiation of Antibiotic Activity: this compound has been shown to enhance the efficacy of various antibiotics, such as amoxicillin and ciprofloxacin.[9] It is hypothesized that by reducing the viscosity of mucus and disrupting the biofilm matrix, this compound allows for better penetration of antibiotics to the site of infection.[9]

Experimental Protocol: Bacterial Adhesion Assay

This assay quantifies the ability of bacteria to adhere to epithelial cells in the presence or absence of an inhibitor.

-

Cell Culture: A monolayer of human epithelial cells (e.g., A549 lung carcinoma cells) is grown in a multi-well plate.

-

Bacterial Culture: A culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa) is grown to a specific optical density.

-

Co-incubation: The epithelial cell monolayer is washed and then incubated with the bacterial suspension in the presence of varying concentrations of Met-I or a control.

-

Washing: After the incubation period, non-adherent bacteria are removed by washing the wells multiple times with a sterile buffer.

-

Cell Lysis and Plating: The epithelial cells are lysed to release the adherent bacteria. The lysate is then serially diluted and plated on agar plates.

-

Quantification: After overnight incubation, the number of colony-forming units (CFUs) is counted to determine the number of adherent bacteria.

-

Data Analysis: The percentage of bacterial adhesion in the presence of Met-I is calculated relative to the control.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of this compound.

Table 1: Preclinical Data on the In Vitro Effects of this compound's Active Metabolite (Met-I)

| Parameter | Experimental Model | Concentration of Met-I | Result | Reference |

| Bacterial Adhesion | S. aureus and E. coli adhesion to human buccal cells | 2.5, 5, and 10 µg/mL | Significant reduction in bacterial adhesiveness | [2] |

| ROS Production | Luminol-dependent chemiluminescence in neutrophils | 100 µmol/L | Significant inhibition | [1] |

| ROS Scavenging | In vitro assays | > 0.1 mmol/L | Significant decrease in H₂O₂ | [4] |

Table 2: Clinical Efficacy of this compound in COPD Patients (RESTORE Study)

| Outcome Measure | This compound Group | Placebo Group | Reduction/Improvement with this compound | p-value | Reference |

| Exacerbation Rate (per patient-year) | 0.91 | 1.13 | 19.4% reduction | 0.01 | [6][7][10] |

| Mild Exacerbation Rate (per patient-year) | 0.23 | 0.54 | 57.1% reduction | 0.002 | [6][10] |

| Exacerbation Duration (days) | 9.55 | 12.63 | 24.6% reduction | 0.023 | [6][10] |

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and a representative experimental workflow.

Conclusion

This compound is a pharmacologically diverse agent with a well-defined mechanism of action that extends beyond its initial classification as a mucolytic. Its ability to concurrently address mucus hypersecretion, oxidative stress, inflammation, and bacterial colonization provides a strong rationale for its use in the management of chronic respiratory diseases such as COPD. The data from both preclinical and clinical studies robustly support its efficacy in improving clinical outcomes and reducing the frequency and severity of exacerbations. This in-depth guide provides a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar thiol-based compounds in respiratory medicine.

References

- 1. Effect of this compound on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil-mediated reactive oxygen species (ROS) assay [bio-protocol.org]

- 3. dovepress.com [dovepress.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the rate and duration of COPD exacerbations: the RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

Erdosteine's Active Metabolites: A Technical Guide to their Mechanisms and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a multifaceted thiol derivative prodrug that undergoes rapid first-pass metabolism in the liver to yield a series of pharmacologically active metabolites. These metabolites are central to this compound's therapeutic efficacy as a mucolytic, antioxidant, and anti-inflammatory agent in the management of respiratory diseases. This technical guide provides an in-depth exploration of the functions of this compound's active metabolites, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate. The primary active metabolite, Metabolite I (Met I), also known as N-thiodiglycolyl-homocysteine, is the principal driver of this compound's clinical effects. Information on two other metabolites, Metabolite II (Met II) and Metabolite III (Met III), is less extensive, with the functions of Met III remaining largely uncharacterized in the current literature.

Overview of this compound Metabolism

This compound is orally administered as a prodrug, containing two blocked sulfhydryl groups.[1][2] Following absorption, it is rapidly metabolized in the liver, leading to the formation of at least three active metabolites.[2][3] The primary and most studied active metabolite is Metabolite I (Met I), N-thiodiglycolyl-homocysteine.[4] This metabolite possesses a free sulfhydryl (-SH) group, which is crucial for its pharmacological activities.[5] A second metabolite, Metabolite II (Met II), has been identified as N-(2-Mercaptoacetyl)-DL-homocysteine.[6] While a third metabolite is often mentioned, its specific chemical structure and functions are not well-defined in the available scientific literature.[7]

Diagram 1: Metabolic Activation of this compound

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacokinetics of this compound and Metabolite I

The pharmacokinetic profile of this compound is characterized by its rapid conversion to Met I, which exhibits a longer half-life and higher plasma concentrations compared to the parent drug. The following table summarizes key pharmacokinetic parameters from a study in healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound and Metabolite I

| Parameter | This compound | Metabolite I (N-thiodiglycolyl-homocysteine) |

| Cmax (ng/mL) | 1447.8 ± 449.9 | 385.0 ± 192.7 |

| Tmax (h) | 1.2 ± 0.5 | 1.9 ± 0.7 |

| t1/2 (h) | 1.3 ± 0.4 | 2.6 ± 1.1 |

| AUC(0-10h) (ng·h/mL) | 3229.9 ± 1225.6 | 1331.3 ± 694.0 |

| AUC(0-∞) (ng·h/mL) | 3279.6 ± 1233.7 | 1451.7 ± 719.0 |

| Protein Binding | ~65% | Not Specified |

Data sourced from a pharmacokinetic study in healthy Chinese male volunteers following a single 0.3 g oral dose.

Core Functions and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to the multifaceted activities of its active metabolites, particularly Met I.

Mucolytic Function

The hallmark of this compound's metabolites is their mucolytic activity, which involves the disruption of mucus structure, leading to reduced viscosity and improved clearance.

Mechanism: The free sulfhydryl group of Met I directly breaks the disulfide bonds that cross-link mucin glycoproteins, the primary protein components of mucus.[5] This action reduces the viscoelasticity of the mucus, making it less tenacious and easier to expectorate.[5]

Diagram 2: Mucolytic Mechanism of Metabolite I

References

- 1. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound Metabolite 2 | C6H11NO3S2 | CID 23104781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antioxidant and Free Radical Scavenging Properties of Erdosteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its significant in-vitro antioxidant and free radical scavenging activities, primarily mediated by its active metabolite, Metabolite 1 (Met 1), are gaining increasing attention within the scientific community. This technical guide provides an in-depth analysis of the antioxidant profile of this compound, presenting quantitative data from various assays, detailed experimental protocols, and an exploration of the underlying signaling pathways. The evidence strongly suggests that Met 1 is a potent scavenger of a wide range of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound, a prodrug, is rapidly metabolized in the liver to its active form, Metabolite 1 (Met 1), which possesses a free sulfhydryl (-SH) group. This functional group is central to its antioxidant and free radical scavenging capabilities. This guide synthesizes the current in-vitro evidence of this compound's antioxidant properties.

Free Radical Scavenging and Antioxidant Properties of Metabolite 1 (Met 1)

The antioxidant activity of this compound is exclusively attributed to its active metabolite, Met 1. In-vitro studies have demonstrated the potent ability of Met 1 to scavenge a variety of clinically relevant free radicals and reactive oxygen species.

Scavenging of Superoxide Anion (O₂⁻)

Scavenging of Hydrogen Peroxide (H₂O₂) and Hypochlorous Acid (HOCl)

Met 1 exhibits substantial scavenging activity against hydrogen peroxide and hypochlorous acid.[2][3] A study on A549 human lung adenocarcinoma cells demonstrated that pre-treatment with Met 1 (at concentrations of 2.5, 5, and 10 µg/ml) led to a concentration-dependent decrease in intracellular peroxide production upon exposure to H₂O₂.[4]

Scavenging of Hydroxyl Radical (•OH)

The highly reactive hydroxyl radical is a significant contributor to cellular damage. Electron paramagnetic resonance (EPR) spectroscopy studies have shown that Met 1 can effectively scavenge hydroxyl radicals generated by the Fenton reaction.[1] The intensity of the hydroxyl radical signal was significantly reduced in the presence of Met 1 at concentrations of 20, 10, 5, 2.5, 1.25, and 0.625 microg/ml, indicating a termination reaction between the free radical and Met 1.[1]

Quantitative Data Summary

While specific IC50 values from standardized DPPH, ABTS, and FRAP assays for this compound's active metabolite Met 1 are not widely published, the available data from other relevant assays are summarized below.

| Assay Type | Radical/Species | Concentration of Met 1 | Observed Effect | Reference |

| Neutrophil Oxidative Burst | Multiple ROS | 2.5, 5, 10, 20 µg/mL | Significant, concentration-dependent inhibition | [2][3] |

| Intracellular Peroxide Production | H₂O₂ | 2.5, 5, 10 µg/mL | Concentration-dependent decrease | [4] |

| Hydroxyl Radical Scavenging (EPR) | •OH | 0.625 - 20 µg/mL | Significant reduction in radical intensity | [1] |

| Superoxide Anion Scavenging (EPR) | O₂⁻ | 0.625 - 20 µg/mL | Significant reduction in radical intensity | [1] |

Experimental Protocols

The following are detailed methodologies for key in-vitro antioxidant assays relevant to the evaluation of thiol-containing compounds like this compound's active metabolite, Met 1.

Superoxide Anion Radical Scavenging Assay (Xanthine/Xanthine Oxidase Method)

This assay is based on the generation of superoxide radicals by the xanthine/xanthine oxidase system and their detection by a suitable indicator, such as cytochrome c or a tetrazolium salt like WST-1.[5][6]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals in the process. These radicals then reduce a detector molecule, leading to a measurable change (e.g., an increase in absorbance). An antioxidant will scavenge the superoxide radicals, thus inhibiting the reduction of the detector molecule.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

Xanthine solution (e.g., 0.5 mM in buffer).

-

Xanthine Oxidase solution (e.g., 0.05 U/mL in buffer).

-

Detector molecule solution (e.g., Cytochrome c at 10 µM or WST-1 at a suitable concentration).

-

Test compound (Met 1) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, xanthine solution, detector molecule solution, and the test compound solution.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction) over a specific time period.

-

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value can then be determined from a dose-response curve.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay evaluates the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.[1]

Principle: The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can then react with a detector molecule, causing a measurable change. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the change in the detector molecule.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.2 M, pH 7.4).

-

FeSO₄ solution (e.g., 10 mM).

-

EDTA solution (e.g., 10 mM).

-

H₂O₂ solution (e.g., 10 mM).

-

Detector molecule solution (e.g., Safranin O or Deoxyribose).

-

Test compound (Met 1) solutions at various concentrations.

-

-

Assay Procedure:

-

To a reaction tube, add the buffer, FeSO₄, EDTA, H₂O₂, the detector molecule, and the test compound solution.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Add a colorimetric reagent (e.g., thiobarbituric acid for the deoxyribose method) and heat the mixture.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] This pathway is a key regulator of the inflammatory response.

Mechanism: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines and other inflammatory mediators.

This compound has been found to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7] It is suggested that this compound directly inhibits the activity of the IKK complex.[7]

General Experimental Workflow for In-Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in-vitro antioxidant capacity of a test compound like this compound's metabolite, Met 1.

Conclusion

The active metabolite of this compound, Met 1, demonstrates significant in-vitro antioxidant and free radical scavenging properties. Its ability to neutralize a variety of reactive oxygen species, coupled with its inhibitory effect on the pro-inflammatory NF-κB signaling pathway, underscores its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation. Further research to determine the specific IC50 values of Met 1 in standardized antioxidant assays would provide a more complete quantitative profile of its antioxidant efficacy. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the antioxidant potential of this compound and other thiol-based compounds.

References

- 1. Free radical scavenging activity of this compound metabolite I investigated by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assessment-of-the-antioxidant-activity-of-the-sh-metabolite-i-of-erdosteine-on-human-neutrophil-oxidative-bursts - Ask this paper | Bohrium [bohrium.com]

- 3. Assessment of the antioxidant activity of the SH metabolite I of this compound on human neutrophil oxidative bursts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Erdosteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological activities of Erdosteine. The information is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Molecular Structure and Identification

This compound is a thiol derivative that functions as a mucolytic and antioxidant agent.[1] Structurally, it is a thioether derivative containing two thioether groups.[2] It is a prodrug, meaning it is converted into its active form in the body after administration.[3]

| Identifier | Value |

| IUPAC Name | 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid[2] |

| CAS Number | 84611-23-4[2] |

| Molecular Formula | C₈H₁₁NO₄S₂[2] |

| Molecular Weight | 249.30 g·mol⁻¹[2] |

| SMILES | O=C1SCCC1NC(=O)CSCC(=O)O[2] |

| InChI | InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)[2] |

Physicochemical Properties

This compound's physicochemical properties are crucial for its formulation and pharmacokinetic profile. It is slightly soluble in water, methanol, and ethanol.[4]

| Property | Value | Source |

| Physical State | Solid | [5] |

| pKa | 3.79 | [6] |

| Solubility | Slightly soluble in water, methanol, or ethanol. Soluble in DMSO (50 mg/mL). | [4][7] |

Pharmacokinetics

This compound is administered orally and is rapidly absorbed. It undergoes extensive first-pass metabolism in the liver, where it is converted into its pharmacologically active metabolites.[1] The primary active metabolite is N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I), which contains a free sulfhydryl (-SH) group responsible for the drug's activity.[2]

| Parameter | This compound | Metabolite I (Met-I) | Source |

| Protein Binding | 64.5% | - | |

| Tmax (Peak Plasma Time) | 1.18 ± 0.26 h | 1.48 h | |

| Cmax (Peak Plasma Conc.) | 1.26 ± 0.23 µg/mL | 3.46 µg/mL | |

| Elimination Half-life (t½) | 1.46 ± 0.60 h | 1.62 ± 0.59 h |

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted pharmacological profile, acting as a mucolytic, antioxidant, anti-inflammatory, and anti-adhesive agent.[2]

Metabolic Activation

This compound is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The thiolactone ring is opened, exposing a reactive free sulfhydryl group in its active metabolite, Met-I.

References

- 1. [Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive determination of this compound in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of Mucolytic Enzymes in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101941963A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. sciencebiology.org [sciencebiology.org]

- 6. mdpi.com [mdpi.com]

- 7. KR100554108B1 - Method of producing erdostein - Google Patents [patents.google.com]

The Multifaceted Anti-inflammatory Mechanisms of Erdosteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine, a thiol derivative, is recognized for its mucolytic properties in treating chronic respiratory diseases. However, its therapeutic efficacy extends significantly to the modulation of inflammatory pathways. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, its active metabolite Met 1 (N-thiodiglycolyl-homocysteine), and their impact on key signaling cascades. Through a synthesis of preclinical and clinical data, this document elucidates the antioxidant and direct anti-inflammatory actions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating novel anti-inflammatory therapeutic strategies.

Introduction: Beyond Mucolysis

While clinically established as a mucolytic agent, this compound's pharmacological profile is characterized by potent antioxidant and anti-inflammatory activities.[1][2][3] These properties are primarily attributed to its active metabolite, Met 1, which possesses a free sulfhydryl (-SH) group.[1][2][4] This functional group is central to its ability to scavenge reactive oxygen species (ROS) and interfere with inflammatory signaling.[1][2][5] Chronic inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD), are marked by an imbalance of oxidants and antioxidants, leading to tissue damage and a persistent inflammatory state.[2] this compound addresses these pathologies by not only reducing mucus viscosity but also by directly targeting the underlying inflammatory processes.[2][6]

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through two primary, interconnected mechanisms:

-

Antioxidant Activity: The active metabolite, Met 1, is a potent scavenger of free radicals, mitigating oxidative stress, a key driver of inflammation.[2][5] This antioxidant action protects tissues from damage and dampens the activation of pro-inflammatory signaling pathways.[2][5]

-

Direct Modulation of Inflammatory Pathways: this compound has been shown to directly interfere with key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] this compound has been demonstrated to inhibit this pathway through the following steps:

-

Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[7][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7][10] Pretreatment with this compound has been shown to inhibit this LPS-induced degradation of IκBα.[7]

-

Inhibition of IKK Activity: The degradation of IκBα is mediated by the IκB kinase (IKK) complex.[7][9] this compound has been found to inhibit LPS-induced IKK activity.[7]

-

Reduced NF-κB Transcription: By preventing IκBα degradation and IKK activity, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.[7][10]

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt Pathways

While this compound's primary anti-inflammatory effect in macrophages appears to be mediated through the NF-κB pathway, its interaction with other signaling cascades has also been investigated. Studies have shown that this compound does not inhibit the LPS-induced phosphorylation of Akt and various MAPKs (MEK, ERK, JNK, p38).[7][11] This suggests a specific inhibitory action on the NF-κB pathway rather than a broad inhibition of inflammatory signaling. However, in other models, this compound has been shown to attenuate myocardial necrosis by inhibiting the MAPK pathway, indicating that its effects may be cell-type and context-dependent.[12]

Quantitative Effects on Inflammatory Markers

This compound and its active metabolite, Met 1, have been shown to significantly reduce the levels of various pro-inflammatory cytokines and other markers of inflammation. The following tables summarize the quantitative data from key preclinical and clinical studies.

Table 1: In Vitro and Preclinical Studies

| Model System | Inflammatory Stimulus | This compound/Met 1 Concentration | Measured Marker | Result | Citation |

| Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Tumor Necrosis Factor-α (TNF-α) | Significantly decreased production | [13] |

| Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Interleukin-1β (IL-1β) | Significantly decreased production | [13] |

| Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Interleukin-6 (IL-6) | Significantly decreased production | [13] |

| RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Not specified | Interleukin-6 (IL-6) | Inhibited production | [7] |

| RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Not specified | Interleukin-1β (IL-1β) | Inhibited production | [7] |

| Guinea Pig Model of Allergic Inflammation | Allergic Inflammation | 10 mg/kg/day for 10 days | Interleukin-5 (IL-5) | Modest decline | [14][15] |

| Guinea Pig Model of Allergic Inflammation | Allergic Inflammation | 10 mg/kg/day for 10 days | Interleukin-13 (IL-13) | Modest decline | [14][15] |

| Guinea Pig Model of Allergic Inflammation | Allergic Inflammation | 10 mg/kg/day for 10 days | Interleukin-10 (IL-10) | Increase in concentration | [14][15] |

| Rat Model of Colitis | Trinitrobenzene sulphonic acid (TNBS) | 100 mg/kg per day for 3 days | Serum Cytokines (TNF-α, IL-1β, IL-6) | Reversed elevation | [16] |

Table 2: Clinical Studies in COPD Patients

| Study Population | This compound Dosage | Duration | Measured Marker | Result | Citation |

| Stable COPD Patients (Smokers) | 600 mg/day | Not specified | IL-6 in bronchial secretions | Reduction in levels | [4] |

| Stable COPD Patients (Smokers) | 600 mg/day | Not specified | IL-8 in bronchial secretions | Reduction in levels | [4] |

| Severe COPD Patients | 600 mg/day | 10 days | Plasma Reactive Oxygen Species (ROS) | +14.6% ± 2.7 increase from baseline after exercise (vs. +24.4% ± 3.8 in placebo) | [17] |

| Severe COPD Patients | 600 mg/day | 10 days | Plasma 8-isoprostane | +14.1% ± 2.6 increase from baseline after exercise (vs. +26.3 ± 2.9 in placebo) | [17] |

| AECOPD Patients | 900 mg/day | 10 days | Serum C-reactive protein (CRP) | Significantly reduced concentrations | [18] |

| AECOPD Patients | Not specified | Up to 10 days | Cough Frequency | -64% ± 12% | [19][20] |

| AECOPD Patients | Not specified | Up to 10 days | Cough Severity | -60% ± 9% | [19][20] |

| AECOPD Patients | Not specified | Up to 10 days | Sputum Viscosity | -37% ± 9% | [19][20] |

| AECOPD Patients | Not specified | Up to 10 days | Sputum Purulence | -51% ± 5% | [19][20] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

-

Cell Line: RAW 264.7 mouse macrophage cell line.[7]

-

Treatment: Cells are pretreated with varying concentrations of this compound for a specified duration (e.g., 6 hours) before stimulation with an inflammatory agent.[7][11]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/ml.[7][10]

-

Methodology for Pathway Analysis:

-

Western Blotting: Total cellular proteins are extracted and subjected to Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules.[7][11] This includes IκBα, phospho-Akt, Akt, MEK, phospho-MEK, ERK, phospho-ERK, JNK, phospho-JNK, p38 MAPK, and phospho-p38 MAPK.[7][11]

-

IKK Assay: IKK activity is measured to determine the direct effect of this compound on this kinase complex.[7]

-

NF-κB Transcription Assay: The transcriptional activity of NF-κB is assessed to confirm the downstream effects of IκBα stabilization.[7]

-

-

Cytokine Measurement: The production of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant is quantified using methods like ELISA.[7]

In Vivo Model of Allergic Airway Inflammation

-

Animal Model: Guinea pigs are used to establish an experimental model of allergic inflammation.[14]

-

Treatment: this compound is administered orally at a dose of 10 mg/kg/day for 10 days.[14]

-

Methodology for Cytokine Measurement:

-

Bronchoalveolar Lavage Fluid (BALF) Collection: BALF is collected from the animals to analyze the local inflammatory environment in the airways.[14]

-

Multiplex Detecting Method: The concentrations of inflammatory cytokines (IL-4, IL-5, IL-13, and IL-10) in the BALF are measured using a multiplex assay.[14]

-

Clinical Trials in COPD Patients

-

Study Design: Double-blind, randomized, placebo-controlled clinical trials are conducted in patients with stable COPD or those experiencing an acute exacerbation (AECOPD).[6][19]

-

Treatment: Patients receive oral this compound (e.g., 600 mg or 900 mg daily) or a placebo for a defined period (e.g., 10 days to 1 year).[6][19][21]

-

Methodology for Measuring Inflammatory and Oxidative Stress Markers:

-

Blood and Sputum Analysis: Blood samples are collected to measure systemic inflammatory markers like C-reactive protein (CRP), plasma ROS, and 8-isoprostane.[4][17][18] Sputum samples are analyzed for local inflammatory markers such as IL-6 and IL-8.[4]

-

Clinical Symptom Scores: The severity of symptoms like cough, sputum viscosity, and purulence are assessed using standardized scoring systems.[19][20]

-

Summary of this compound's Anti-inflammatory and Antioxidant Actions

The multifaceted anti-inflammatory effects of this compound are a result of its ability to act on multiple fronts of the inflammatory cascade. The following diagram illustrates the overarching mechanisms.

Conclusion and Future Directions

This compound's mechanism of action extends beyond its mucolytic properties to encompass significant anti-inflammatory and antioxidant effects. Its ability to specifically inhibit the NF-κB signaling pathway and reduce the production of key pro-inflammatory cytokines, coupled with its potent ROS scavenging capabilities, positions it as a valuable therapeutic agent in the management of chronic inflammatory respiratory diseases. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in mitigating the inflammatory burden in conditions like COPD.

For drug development professionals, this compound serves as a compelling example of a multi-target therapeutic. Future research should focus on:

-

Exploring the broader therapeutic applications of this compound in other chronic inflammatory diseases where oxidative stress and NF-κB activation play a pathogenic role.

-

Investigating the long-term immunomodulatory effects of sustained this compound treatment.

-

Identifying additional molecular targets of this compound and its metabolites to fully elucidate its pharmacological profile.

This in-depth understanding of this compound's anti-inflammatory pathways provides a solid foundation for further research and development in the field of anti-inflammatory therapeutics.

References

- 1. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 7. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tissue-Protective Effect of this compound on Multiple-Organ Injuries Induced by Fine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Depressant effects of ambroxol and this compound on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound prevents colonic inflammation through its antioxidant and free radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. Efficacy of this compound 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacodynamics and bioavailability of Erdosteine

An In-depth Technical Guide to the Pharmacodynamics and Bioavailability of Erdosteine

Introduction

This compound is a potent mucoactive agent developed for the management of respiratory diseases characterized by abnormal mucus production and transport, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2] Chemically, it is a thiol derivative, specifically N-(carboxymethylthioacetyl)-homocysteine thiolactone.[3] A key feature of this compound is its nature as a prodrug; it is inactive upon administration and is converted to its active metabolites after hepatic first-pass metabolism.[2][4] This mechanism minimizes direct effects on gastric mucus, contributing to a favorable safety profile.[2] The therapeutic efficacy of this compound stems from a multifaceted pharmacological profile that includes mucolytic, antioxidant, anti-inflammatory, and antibacterial activities.[1][5]

Pharmacodynamics: A Multi-faceted Mechanism of Action

This compound's therapeutic effects are primarily attributed to its active metabolite, Met-I (N-thiodiglycolyl-homocysteine), which is formed in the liver.[3] This metabolite contains a free sulfhydryl (-SH) group that is crucial for its pharmacological activities.[3][6]

Metabolic Activation

Upon oral administration, this compound undergoes rapid first-pass metabolism, where the thiolactone ring is opened, unmasking a reactive sulfhydryl group and forming the pharmacologically active Met-I.[3][7]

Mucolytic and Muco-regulatory Activity

The primary and most well-documented action of this compound is its mucolytic effect. The free sulfhydryl group of Met-I directly breaks the disulfide bonds that cross-link glycoprotein fibers in mucus.[4][8] This action reduces the viscosity and elasticity of bronchial secretions, facilitating their removal through improved mucociliary clearance and expectoration.[8][9] Clinical studies have shown that this compound effectively reduces sputum viscosity and adhesivity.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | this compound [this compound.net]

- 3. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 6. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

antibacterial activity of Erdosteine against respiratory pathogens

An In-Depth Technical Guide to the Antibacterial and Adjuvant Activities of Erdosteine Against Respiratory Pathogens

Executive Summary

This compound is a thiol-based mucoactive drug utilized in the management of respiratory diseases characterized by hypersecretion of viscous mucus.[1][2] While not a direct bactericidal or bacteriostatic agent in the classical sense, this compound exhibits significant, multifaceted antibacterial activities primarily through its active metabolite, Metabolite I (Met 1).[3][4] This technical guide delineates the mechanisms of this compound's action against key respiratory pathogens, presents quantitative data from in-vitro and clinical studies, details relevant experimental protocols, and visualizes the underlying pathways. The core of this compound's efficacy lies in its ability to inhibit bacterial adhesion, disrupt biofilm integrity, and potentiate the action of conventional antibiotics, positioning it as a valuable adjuvant in the treatment of respiratory infections.

Mechanisms of Antibacterial and Adjuvant Action

This compound is a prodrug that, following oral administration, undergoes first-pass metabolism in the liver to form several metabolites.[5][6] The most crucial of these is Met 1, which contains a free sulfhydryl (-SH) group responsible for the drug's mucolytic, antioxidant, and antibacterial effects.[3][7]

Inhibition of Bacterial Adhesion

A primary virulence mechanism for respiratory pathogens is adhesion to host epithelial cells, a prerequisite for colonization and infection.[8] The active Met 1 has been shown to directly interfere with this process. The free thiol group of Met 1 interacts with disulfide bonds present in bacterial fimbriae (pili), the proteinaceous appendages used for attachment.[4] This interaction induces a conformational change in the fimbrial structure, thereby inhibiting the binding of bacteria to their specific receptors on mucosal cell surfaces.[4][8] This anti-adhesive effect has been demonstrated against pathogens such as Staphylococcus aureus and Escherichia coli.[4][9]

Disruption of Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers high resistance to antibiotics.[10][11] The EPS matrix, similar to bronchial mucus, contains glycoproteins stabilized by disulfide bonds.[1] The thiol groups of Met 1 can break these bonds, disrupting the integrity of the biofilm's protective matrix.[1] This action facilitates the penetration of co-administered antibiotics into the biofilm, leading to enhanced bacterial killing and eradication of the infection.[10][11]

Enhancement of Antibiotic Efficacy

Beyond biofilm disruption, this compound demonstrates a synergistic effect with antibiotics through other mechanisms. Clinical studies have shown that co-administration of this compound with amoxicillin significantly increases the concentration of the antibiotic in sputum compared to amoxicillin alone.[12][13] This is likely due to the mucolytic effect of Met 1, which reduces sputum viscosity, allowing for better drug penetration into the site of infection.[5][13] This leads to a more rapid sterilization of sputum and amelioration of clinical symptoms.[13][14]

Quantitative Data Summary

The antibacterial activity of this compound is evaluated based on its ability to interfere with bacterial virulence and potentiate antibiotics, rather than by direct Minimum Inhibitory Concentration (MIC) values.

Table 1: Anti-Adhesive Activity of this compound Metabolite I

| Pathogen | Metabolite | Concentration (µg/mL) | Outcome | Reference(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Metabolite I | 2.5, 5, 10 | Significant reduction in adhesiveness to human mucosal epithelial cells. | [8][9] |

| Escherichia coli | Metabolite I | 2.5, 5, 10 | Significant reduction in adhesiveness to human mucosal epithelial cells. | [8][9] |

| S. aureus & E. coli | this compound, Metabolite II, Metabolite III | 2.5, 5, 10 | Devoid of anti-adhesive activity. |[9] |

Table 2: Efficacy of this compound in Combination with Antibiotics Against S. aureus Biofilms

| S. aureus Type | Biofilm Age (h) | Antibiotic | This compound Conc. (mg/L) | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| MRSA | 6 | Vancomycin, Linezolid | 2, 5, 10 | Enhanced, concentration-dependent reduction in biofilm mass and viability. | [11] |

| MSSA | 6 | Amoxicillin/clavulanate, Levofloxacin | 2, 5, 10 | Enhanced, concentration-dependent reduction in biofilm mass and viability. | [11] |

| MRSA & MSSA | 24 | Various antibiotics | 2, 5, 10 | Significantly greater effect in combination with this compound compared to antibiotics alone. |[10][11] |

Table 3: Effect of this compound on Antibiotic Concentration in Sputum

| Antibiotic | Co-administration | Outcome | Reference(s) |

|---|

| Amoxicillin | this compound (300 mg twice daily) | Significantly increased amoxicillin concentration in sputum. No significant change in serum concentration. |[12][13] |

Experimental Protocols

Bacterial Adhesion Assay

This in vitro protocol is designed to quantify the anti-adhesive properties of this compound and its metabolites.[8][9]

-

Bacterial Preparation: Cultures of pathogenic bacteria (e.g., S. aureus, E. coli) are grown to a standardized concentration.

-

Pre-incubation: The bacterial suspension is divided into aliquots and pre-incubated with various concentrations of the test compounds (Metabolite I, this compound, control drugs like N-acetylcysteine) for a defined period.

-

Cell Preparation: Human buccal mucosal epithelial cells are collected and washed.

-

Co-incubation: The pre-treated bacteria are added to the suspension of epithelial cells and incubated to allow for adhesion.

-

Quantification: Non-adherent bacteria are removed by washing. The epithelial cells are then Gram-stained, and the number of bacteria adhering per cell is counted microscopically. A reduction in the average number of adherent bacteria compared to the untreated control indicates anti-adhesive activity.

In Vitro Biofilm Eradication Assay

This protocol assesses the ability of this compound to enhance antibiotic activity against established biofilms.[11]

-

Biofilm Formation: Bacteria (e.g., MSSA, MRSA) are inoculated into microtiter plate wells and incubated for 6 hours (young biofilm) or 24 hours (mature biofilm) to allow for attachment and growth.

-

Treatment: After the formation period, non-adherent cells are removed. A medium containing an antibiotic (at concentrations ranging from 0 to 200 times its MIC) with or without this compound (e.g., 2, 5, 10 mg/L) is added to the wells.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Quantification of Biofilm Mass: The wells are washed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and its absorbance is measured, which is proportional to the total biofilm mass.

-

Quantification of Bacterial Viability: In parallel plates, a viability dye such as resazurin is added. Viable cells reduce resazurin to the fluorescent product resorufin, and the fluorescence is measured to quantify the number of living bacteria within the biofilm.

Conclusion

This compound's role in the management of respiratory bacterial infections is that of a sophisticated adjuvant rather than a conventional antibiotic. Its active metabolite, Met 1, counteracts key bacterial virulence strategies by inhibiting adhesion to host tissues and disrupting the protective biofilm matrix.[1][4][8] Furthermore, its ability to increase local antibiotic concentrations at the site of infection provides a clear synergistic advantage.[12][13] For researchers and drug development professionals, this compound represents a clinically proven agent that can enhance the efficacy of existing antibiotic therapies, a strategy of growing importance in an era of increasing antimicrobial resistance.

References

- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 2. scispace.com [scispace.com]

- 3. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medscape.com [medscape.com]

- 9. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound enhances antibiotic activity against bacteria within biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of this compound, a mucolytic agent, on amoxycillin penetration into sputum in patients with an infective exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

The Antioxidant Effect of Erdosteine: A Deep Dive into its Impact on Reactive Oxygen Species Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a thiol derivative prodrug, which, through its active metabolite Metabolite I (Met I), exhibits potent mucolytic and antioxidant properties. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a key pathogenic factor in numerous diseases, particularly chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates ROS production. It details the direct scavenging activities of its active metabolite, its influence on the expression and activity of key antioxidant and pro-oxidant enzymes, and its role in activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This document summarizes key quantitative data from various studies, provides detailed experimental protocols for assessing this compound's antioxidant effects, and visualizes the involved signaling pathways and experimental workflows.

Introduction

This compound is chemically N-(carboxymethylthioacetyl)-homocysteine thiolactone. It is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver, where the thiolactone ring is opened, forming the active metabolite, Met I. Met I contains a free sulfhydryl (-SH) group, which is central to its biological activity. This active metabolite is responsible for both the mucolytic effects, by breaking disulfide bonds in mucus glycoproteins, and the potent antioxidant effects of the drug.

The antioxidant action of this compound is multifaceted. The -SH group of Met I can directly scavenge and neutralize various reactive oxygen species, thereby protecting cells and tissues from oxidative damage. Beyond direct scavenging, this compound has been shown to modulate the cellular redox balance by enhancing the activity of endogenous antioxidant defense systems and inhibiting enzymes that generate ROS. This dual action makes this compound a subject of significant interest in the pharmacotherapy of diseases characterized by oxidative stress.

Mechanism of Action on ROS Production

This compound's impact on ROS production can be categorized into three primary mechanisms: direct scavenging of ROS, modulation of enzymatic activity involved in redox balance, and activation of antioxidant signaling pathways.

Direct ROS Scavenging by Metabolite I

The free sulfhydryl group in Met I is a potent reducing agent that can directly interact with and neutralize various ROS, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). In vitro studies have demonstrated that while the parent compound this compound has minimal scavenging activity, Met I is a substantial scavenger of these reactive species. This direct chemical neutralization of ROS is a first line of defense against oxidative damage.

Modulation of Pro-oxidant and Antioxidant Enzymes

This compound has been shown to influence the activity of several enzymes that are critical in maintaining cellular redox homeostasis.

-

Inhibition of Pro-oxidant Enzymes: Experimental data indicates that this compound can decrease the tissue levels of enzymes that catalyze the production of oxygen-free radicals, such as xanthine oxidase. By inhibiting these sources of ROS, this compound reduces the overall oxidative burden on the cell.

-

Enhancement of Antioxidant Enzymes: Co-treatment with this compound in animal models of oxidative stress has been shown to increase the tissue activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes are crucial for detoxifying superoxide radicals and hydrogen peroxide. This compound also helps to replenish intracellular levels of glutathione (GSH), a critical non-enzymatic antioxidant.

Activation of the Nrf2 Signaling Pathway

A pivotal mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of thiol-reactive compounds like Met I, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

A study by Jang et al. (2015) demonstrated that this compound markedly induces the expression of Nrf2, which in turn increases the expression of Nrf2-dependent antioxidant genes such as heme oxygenase-1 (HO-1) and SOD2 in response to cisplatin-induced toxicity. This activation of the Nrf2 pathway provides a coordinated and amplified antioxidant response, bolstering the cell's long-term defense against oxidative stress.

Data Presentation: Quantitative Effects of this compound on Oxidative Stress Markers

The following tables summarize the quantitative data from various studies investigating the effect of this compound and its active metabolite on ROS production and markers of oxidative stress.

Table 1: Effect of this compound on Plasma ROS and Oxidative Stress Markers in COPD Patients

| Study Population | Treatment | Duration | Parameter | Result | p-value | Reference |

| Severe COPD Patients | This compound (600 mg/day) vs. Placebo | 10 days | Mean plasma ROS increase after 6MWT | +14.6% (this compound) vs. +24.4% (Placebo) | < 0.025 | |

| Severe COPD Patients | This compound (600 mg/day) vs. Placebo | 10 days | Mean 8-isoprostane increase after 6MWT | +14.1% (this compound) vs. +26.3% (Placebo) | < 0.006 | |

| Mild-to-moderate COPD Patients | This compound (900 mg/day) vs. This compound (600 mg/day) | 4 weeks | Change in plasma ROS levels from baseline | Significant decrease in both groups, greater with 900 mg/day | < 0.003 (900mg) vs. < 0.04 (600mg) | |

| Mild-to-moderate COPD Patients | This compound (900 mg/day and 600 mg/day) | 4 weeks | Change in plasma 8-isoprostane levels | Significant decrease | < 0.01 |

Table 2: In Vitro Effects of this compound Metabolite I (Met I) on ROS Production and Cellular Damage

| Cell Type / System | Treatment | Parameter | Result | Reference |

| Human Neutrophils | Met I (2.5, 5, 10, 20 µg/ml) | Inhibition of oxidative burst (chemiluminescence) | Significant, concentration-dependent inhibition | |

| Cell-free system (Xanthine/Xanthine Oxidase) | Met I (2.5 to 20 µg/ml) | Direct scavenger activity | Scavenging observed | |

| Cell-free system (Hypochlorous acid/H₂O₂) | Met I (0.039 to ≥ 2.5 µg/ml) | Direct scavenger activity | Scavenging observed | |

| A549 lung epithelial cells (H₂O₂-induced stress) | Met I (2.5, 5, 10 µg/ml) pre-treatment | Intracellular peroxide production (DCF fluorescence) | Concentration-dependent decrease | |

| A549 lung epithelial cells (H₂O₂-induced stress) | Met I | Oxidative DNA damage (Comet assay) | Prevention of DNA damage | |

| MRSA Biofilms | Met I (2 and 5 mg/L) | Oxidative stress level within biofilm | >99% decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure overall intracellular ROS levels.

-

Principle: The non-fluorescent, cell-permeable probe DCFH-DA diffuses into the cell, where it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., A549) in a suitable format (e.g., 96-well plate or plates for microscopy) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound Metabolite I for a specified duration (e.g., 10-30 minutes).

-

Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂) to the cells and incubate for the desired time (e.g., 2 hours). Include appropriate controls (untreated, vehicle-treated, ROS-inducer only).

-

Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or serum-free medium). Add the DCFH-DA working solution (typically 5-20 µM) to each well and incubate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Assessment of Oxidative DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids." The slides are then placed in an electrophoresis chamber. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

-

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution (to lyse cells and unfold DNA) and incubate, typically at 4°C for at least 1 hour.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply a voltage to initiate electrophoresis.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).

-

Measurement of ROS in Plasma using Luminol-Amplified Chemiluminescence

This method is used to measure extracellular and intracellular ROS production, particularly from phagocytic cells like neutrophils.

-

Principle: Luminol is a chemiluminescent probe that, in the presence of ROS and a catalyst (like peroxidases), becomes oxidized to an excited state. As it returns to its ground state, it emits light. The intensity of the light emission is proportional to the amount of ROS present.

-

Protocol Outline:

-

Sample Preparation: Collect blood samples and separate the plasma. For cellular assays, isolate neutrophils from whole blood.

-

Assay Setup: In a luminometer-compatible plate, add the plasma sample or cell suspension.

-

Probe Addition: Add the luminol working solution to each well.

-

Measurement: Place the plate in a luminometer and measure the light output (chemiluminescence), typically recorded as Relative Light Units (RLUs) or counts per minute (CPM) over a period of time (e.g., 15-30 minutes).

-

Data Analysis: The results can be expressed as peak chemiluminescence or the total integral of light emission over the measurement period, normalized to the sample volume or cell number.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic activation of this compound and direct ROS scavenging by its active metabolite.

Caption: Modulation of pro-oxidant and antioxidant enzyme activities by this compound.

Caption: Activation of the Nrf2/ARE signaling pathway by this compound's active metabolite.

Caption: Experimental workflow for intracellular ROS measurement using the DCFH-DA assay.

Conclusion

This compound, through its active metabolite Met I, demonstrates a robust and multi-pronged mechanism for reducing ROS production and mitigating oxidative stress. Its ability to directly scavenge reactive oxygen species, modulate the activity of key redox-regulating enzymes, and activate the Nrf2-dependent antioxidant response underscores its therapeutic potential in diseases with an underlying oxidative pathology. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore and harness the antioxidant properties of this compound. Future research should continue to elucidate the precise molecular interactions within the Nrf2 pathway and explore the clinical efficacy of this compound in a broader range of oxidative stress-related disorders.

The Genesis of a Mucoactive Agent: An In-depth Technical Guide to the Initial Discovery and Development of Erdosteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine, a thiol derivative, has emerged as a significant therapeutic agent in the management of respiratory diseases, particularly those characterized by excessive and viscous mucus production.[1] Its journey from laboratory synthesis to clinical application reveals a multifaceted pharmacological profile, extending beyond simple mucolysis to encompass antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the initial discovery and development of this compound, detailing its synthesis, mechanism of action, and the pivotal preclinical and clinical studies that established its therapeutic utility.

Initial Discovery and Synthesis

This compound was discovered and developed in Italy by the pharmaceutical company Edmond Pharma.[2] The initial synthesis, as outlined in various patents, involves a multi-step chemical process.

Laboratory Synthesis Protocol

A common synthetic route to this compound involves the reaction of 3-chloroacetamido-2-oxo-tetrahydrothiophene with mercaptoacetic acid in the presence of a base.[3]

Materials:

-

3-chloroacetamido-2-oxo-tetrahydrothiophene

-

Mercaptoacetic acid (thioglycolic acid)

-

Sodium carbonate

-

Acetonitrile

-

Purified water

-

Ethanol

-

Hydrochloric acid (6N)

Procedure:

-